molecular formula C16H21NO6S B4558354 (2-{[6-ethyl-3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-oxoethoxy)acetic acid

(2-{[6-ethyl-3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-oxoethoxy)acetic acid

Cat. No. B4558354
M. Wt: 355.4 g/mol
InChI Key: MPZLABOTALXCDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-{[6-ethyl-3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-oxoethoxy)acetic acid is a useful research compound. Its molecular formula is C16H21NO6S and its molecular weight is 355.4 g/mol. The purity is usually 95%.
The exact mass of the compound (2-{[6-ethyl-3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-oxoethoxy)acetic acid is 355.10895856 g/mol and the complexity rating of the compound is 485. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (2-{[6-ethyl-3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-oxoethoxy)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-{[6-ethyl-3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-oxoethoxy)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

The chemical compound (2-{[6-ethyl-3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-oxoethoxy)acetic acid is part of a broader category of compounds explored for various synthetic and reaction mechanism studies. For example, the synthesis and reaction of β-carbonyl system derivatives, such as the compound , are investigated for understanding the structural formation and transformation of complex organic molecules. These studies often focus on the synthesis of fungal xanthones like bikaverin, which are of interest due to their potential biological activities. The synthesis involves starting with precursors corresponding to β-tetra-, β-tri-, and β-di-carbonyl compounds, leading to complex products through processes like acid treatment, base-catalysed cyclisation, and Wessely–Moser rearrangement under mild acidic conditions (Iijima et al., 1979).

Another example includes the hydrolysis studies of acetylenecarboxylic acid with amines, demonstrating how various derivatives undergo hydrolysis to yield products like pyruvic acid, carbon dioxide, and the original amines. These reactions help elucidate the tautomerism between enamine and ketimine forms, crucial for understanding reaction mechanisms and designing new synthetic routes (Iwanami et al., 1964).

Applications in Natural Product Synthesis

The synthesis techniques and reactions involving compounds like (2-{[6-ethyl-3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-oxoethoxy)acetic acid are not only fundamental in understanding chemical reactions but also play a crucial role in the synthesis of natural products and novel compounds. For instance, the methods used for synthesizing cyclic hydroxamic acids and lactams are vital for creating derivatives of natural cyclic hydroxamic acids found in Gramineae, offering potential applications in developing bioactive compounds with agricultural or pharmaceutical relevance (Hartenstein & Sicker, 1993).

Bioconjugation and Drug Delivery Systems

Advanced research into compounds structurally similar to (2-{[6-ethyl-3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-oxoethoxy)acetic acid involves their potential use in bioconjugation and drug delivery systems. The synthesis of heterobifunctional cross-linking reagents, for example, is essential for coupling peptides to liposomes, which is a critical step in developing targeted drug delivery systems. These reagents with polyoxyethylene chains offer improved solubility and reduced immunogenicity, crucial for effective and safe drug delivery (Frisch et al., 1996).

properties

IUPAC Name

2-[2-[(6-ethyl-3-methoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO6S/c1-3-9-4-5-10-11(6-9)24-15(14(10)16(21)22-2)17-12(18)7-23-8-13(19)20/h9H,3-8H2,1-2H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPZLABOTALXCDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)COCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-{[6-ethyl-3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-oxoethoxy)acetic acid
Reactant of Route 2
(2-{[6-ethyl-3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-oxoethoxy)acetic acid
Reactant of Route 3
(2-{[6-ethyl-3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-oxoethoxy)acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.